

A Comparative Guide to 6-Halo-3-Methylquinolines for Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Bromo-3-methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three halogenated quinoline derivatives: 6-iodo-3-methylquinoline, **6-bromo-3-methylquinoline**, and 6-chloro-3-methylquinoline. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer. The nature of the halogen substituent at the 6-position significantly modulates the physicochemical properties and biological activity of the quinoline scaffold, making a direct comparison valuable for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical and Spectroscopic Properties

The introduction of different halogens (I, Br, Cl) at the 6-position imparts distinct electronic and steric properties to the 3-methylquinoline core. These differences influence molecular weight, lipophilicity (LogP), and reactivity. While comprehensive experimental data for all three compounds is not available in a single comparative study, the following tables summarize known properties.

Table 1: Comparative Physicochemical Properties

| Property | 6-Iodo-3-methylquinoline | 6-Bromo-3-methylquinoline | 6-Chloro-3-methylquinoline |
|--------------------|-----------------------------------|------------------------------------|------------------------------------|
| CAS Number | 1424246-00-3 | 97041-63-9 | 97041-62-8 |
| Molecular Formula | C ₁₀ H ₈ IN | C ₁₀ H ₈ BrN | C ₁₀ H ₈ ClN |
| Molecular Weight | 269.08 g/mol | 222.08 g/mol | 177.63 g/mol |
| Melting Point (°C) | Data not available | 103 | Data not available |
| Calculated LogP | 3.65 | 3.29 | 3.20 |

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

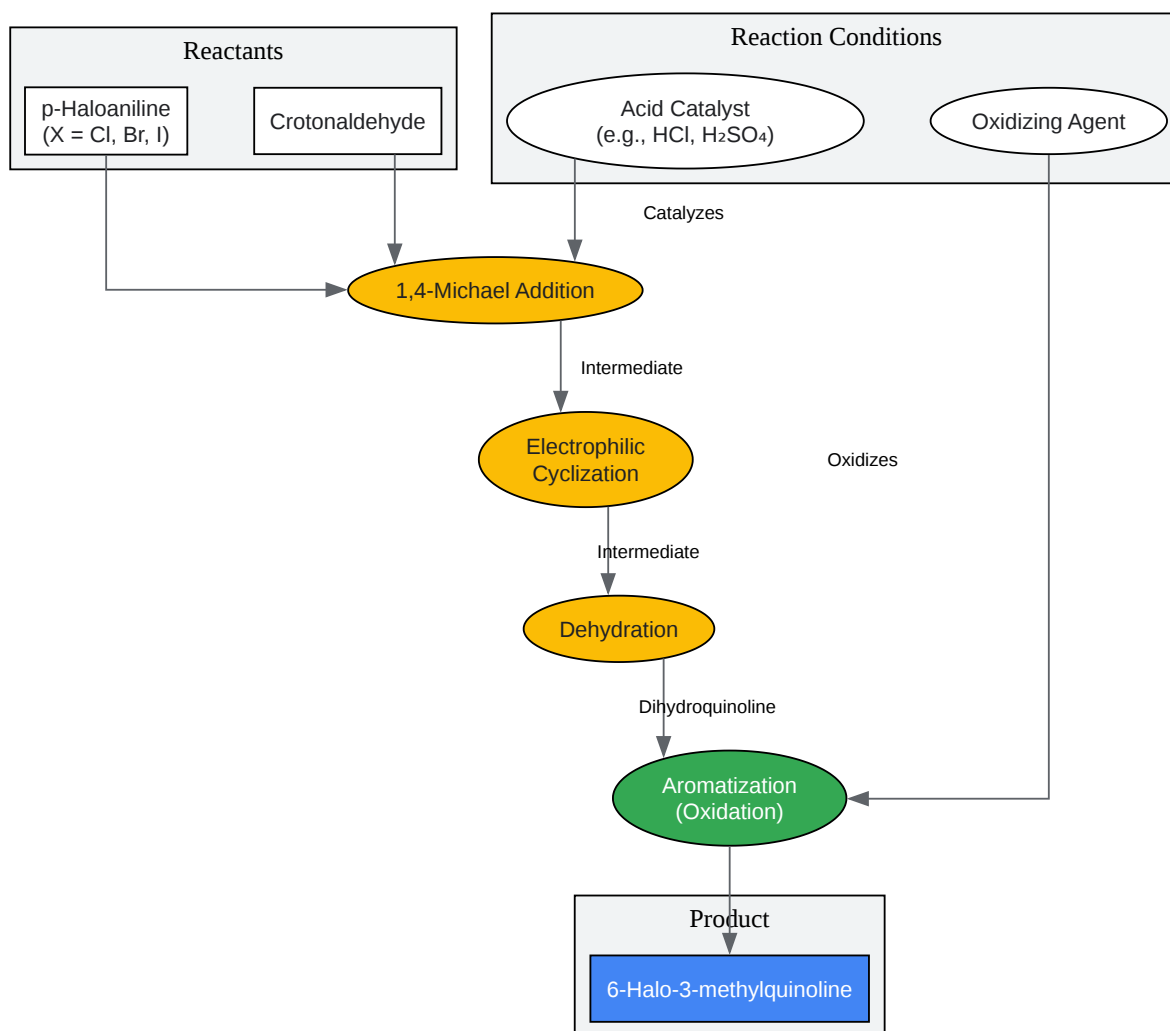
Spectroscopic analysis is crucial for structural confirmation. Below are key chemical shifts for 3-iodo-6-methylquinoline. The corresponding shifts for the bromo and chloro analogs are expected to be similar, with minor variations due to the differing electronic effects of the halogens.

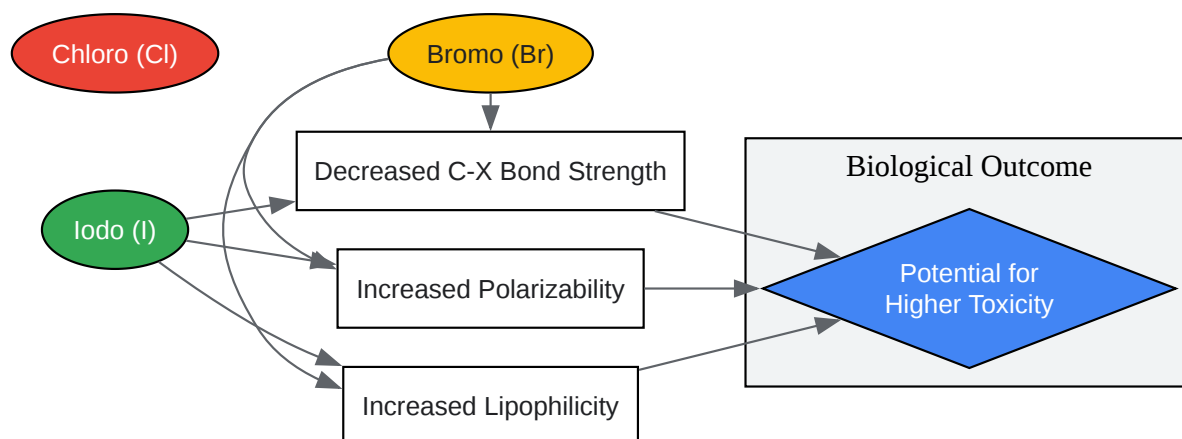
| Assignment | 6-Iodo-3-methylquinoline (δ ppm)[1] | 6-Bromo-3-methylquinoline (Expected) | 6-Chloro-3-methylquinoline (Expected) |
|---|-------------------------------------|--------------------------------------|---------------------------------------|
| ¹ H NMR (C3-CH ₃) | 2.52 (s) | ~2.5 ppm | ~2.5 ppm |
| ¹ H NMR (H2) | 8.95 (s) | ~8.8-9.0 ppm | ~8.8-9.0 ppm |
| ¹ H NMR (H4) | 8.40 (s) | ~8.3-8.5 ppm | ~8.3-8.5 ppm |
| ¹³ C NMR (C3-CH ₃) | 21.6 | ~19-22 ppm | ~19-22 ppm |
| ¹³ C NMR (C6) | 89.8 (C-I) | ~120 ppm (C-Br) | ~128 ppm (C-Cl) |

Synthetic Workflow: The Doebner-von Miller Reaction

A common and versatile method for synthesizing these 2,4-disubstituted quinolines is the Doebner-von Miller reaction.[2] This acid-catalyzed reaction involves the condensation of a p-

haloaniline with an α,β -unsaturated carbonyl compound, such as crotonaldehyde, which serves as the precursor for the 3-methyl group and part of the pyridine ring.





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References

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